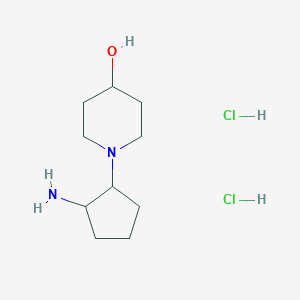
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学研究应用
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Aminocyclohexyl)piperidin-4-ol dihydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, leading to different chemical and biological properties.
1-(2-Aminocyclopropyl)piperidin-4-ol dihydrochloride:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity.
生物活性
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is a piperidine derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes.
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are vital in neurotransmission and metabolic pathways, respectively .
- Cell Signaling : It may influence cell signaling pathways, affecting gene expression and cellular metabolism, which could lead to therapeutic effects against various diseases.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against several bacterial strains. For instance:
- Efficacy Against Bacteria : It demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- Antibacterial Screening : A study reported that derivatives of piperidine, including this compound, exhibited significant antibacterial activity, with IC50 values indicating effective inhibition of bacterial growth .
- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibited AChE, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Table: Biological Activities Summary
属性
IUPAC Name |
1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPXFMJPOWJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














